molecular formula C21H22O4 B1675290 Licochalcone a CAS No. 58749-22-7

Licochalcone a

Cat. No.: B1675290
CAS No.: 58749-22-7
M. Wt: 338.4 g/mol
InChI Key: KAZSKMJFUPEHHW-DHZHZOJOSA-N
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Description

Licochalcone A is a chalconoid, a type of natural phenol, derived from the root of Glycyrrhiza glabra (liquorice) or Glycyrrhiza inflata. It exhibits a variety of pharmacological properties, including antimalarial, anticancer, antibacterial, and antiviral activities .

Mechanism of Action

Target of Action

Licochalcone A, a valuable flavonoid, is known to interact with several targets in the body. It acts as a PTP1B inhibitor , and it also exhibits inhibitory effects on microglia activation . Furthermore, it acts as an acetylcholinesterase inhibitor, leading to increased levels of the neurotransmitter acetylcholine in the brain .

Mode of Action

This compound’s interaction with its targets leads to various changes in the body. As a PTP1B inhibitor, it enhances cognitive activity through the BDNF-TrkB pathway . Its inhibitory effects on microglia activation enable the mitigation of neuroinflammation . Moreover, as an acetylcholinesterase inhibitor, it increases the levels of acetylcholine in the brain, enhancing cognitive capacity in individuals .

Biochemical Pathways

This compound is involved in several signaling pathways, such as PI3K/Akt/mTOR, P53, NF-κB, and P38 . It also affects the Caspase-3 apoptosis, MAPK inflammatory, and Nrf2 oxidative stress signaling pathways . These pathways are involved with multiple therapeutic targets, such as TNF-α, VEGF, Fas, FasL, PI3K, AKT, and caspases .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it has poor bioavailability due to first-pass metabolism in the liver . This characteristic impacts its absorption, distribution, metabolism, and excretion (ADME), and thus its overall bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are wide-ranging. It demonstrates a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, anti-parasitic, bone protection, blood glucose and lipid regulation, neuroprotection, and skin protection . It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit cell cycle protein expression, and regulate cancer migration-related protein expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is primarily extracted from roots of Glycyrrhiza uralensis Fisch. ex DC., a plant commonly used in traditional Chinese medicine . The plant’s environment, including soil quality, climate, and harvesting time, can affect the concentration and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Licochalcone A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits UDP-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A9, and UGT2B7 . This inhibition affects the metabolism of various endogenous and exogenous compounds. Additionally, this compound modulates signaling pathways such as PI3K/Akt/mTOR, P53, NF-κB, and P38, influencing cellular processes like apoptosis, inflammation, and oxidative stress .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the expression of PD-L1 by blocking the interaction between p65 and Ras, thereby inhibiting cell proliferation and promoting apoptosis . It also activates the mitochondrial apoptosis pathway and the death receptor pathway, promoting autophagy-related protein expression and inhibiting cell cycle proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a PTP1B inhibitor, enhancing cognitive activity through the BDNF-TrkB pathway and exhibiting inhibitory effects on microglia activation . This compound also inhibits the expression of EGFR and MET, promotes the accumulation of intracellular ROS, activates the mitochondrial apoptosis pathway, and increases the expression of Bid, Bad, and cleaved PARP . These interactions lead to apoptosis and inhibition of cancer cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits stability and maintains its pharmacological properties over extended periods. For instance, it has been observed to reduce the concentrations of inflammation mediators and increase the activity of antioxidant enzymes over time . Additionally, this compound has shown long-term effects on cellular function, such as reducing tumor formation and inhibiting metastasis in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as reducing tumor formation and inflammation . At higher doses, it may cause toxic or adverse effects. For example, this compound exhibited moderate mammalian cytotoxicity against peritoneal murine macrophages at higher concentrations . These findings suggest that the dosage of this compound needs to be carefully controlled to achieve optimal therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It reprograms metabolic and antioxidant pathways, leading to a tumor-preventive environment . This compound activates the sirt-1/AMPK pathway, reducing fatty acid chain synthesis and increasing lipolysis and β-oxidation in hepatocytes . Additionally, it suppresses aromatase expression and activity, reducing estrogen genotoxic metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, this compound shows neuroprotective effects by enhancing cognitive activity through the BDNF-TrkB pathway and inhibiting microglia activation . These interactions facilitate the distribution of this compound to specific tissues and cells, enhancing its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. For example, it has been observed to localize in the nucleus, where it modulates gene expression and cellular processes . Additionally, this compound targets specific compartments or organelles, such as mitochondria, where it activates the mitochondrial apoptosis pathway . These localization patterns are crucial for the compound’s therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Licochalcone A can be synthesized through several methods, including column chromatography, preparative chromatography, and high-speed countercurrent chromatography. One common method involves the use of large-pore resin, polyamide column chromatography, and silica gel column chromatography. This method is simple, cost-effective, and easy to purify .

Chemical Reactions Analysis

Licochalcone A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904181
Record name Licochalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58749-22-7
Record name Licochalcone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58749-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licochalcone A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone A
Source EPA DSSTox
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Record name Licochalcone A
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Record name LICOCHALCONE A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of Licochalcone A?

A1: this compound exhibits its effects by interacting with various molecular targets. It has been shown to inhibit c-Jun N-terminal kinase 1 (JNK1) [], IκB kinase complex (IKK) [], cyclooxygenase-1 (COX-1) [], protein arginine methyltransferase 6 (PRMT6) [], and fumarate reductase []. Additionally, it interacts with the epidermal growth factor receptor (EGFR) [].

Q2: How does this compound affect the EGFR signaling pathway?

A2: this compound binds to both wild-type and mutant EGFR, impairing its kinase activity. [] This leads to the inhibition of downstream kinases ERK1/2 and Akt, ultimately affecting cell proliferation and survival. []

Q3: What is the role of this compound in modulating the inflammatory response?

A3: this compound exerts anti-inflammatory effects through multiple mechanisms. It inhibits the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines such as IL-1β. [] Additionally, it suppresses TNF-α-induced NF-κB activation by directly inhibiting the IKK complex. [] this compound also inhibits COX-1 activity, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation. []

Q4: How does this compound influence autophagy?

A4: this compound promotes autophagy in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway and activating the LC3-II pathway. [] Furthermore, it enhances geldanamycin-induced apoptosis through reactive oxygen species-mediated caspase activation, a process linked to autophagy. []

Q5: What is the impact of this compound on mitochondrial function?

A5: this compound can disrupt mitochondrial function. In glioma stem cells, it causes mitochondrial fragmentation, reduces membrane potential, decreases ATP production, and ultimately leads to cell death. [] In Leishmania parasites, it alters mitochondrial ultrastructure and inhibits respiration by targeting fumarate reductase. [, ]

Q6: How does this compound exert its anti-parasitic effects?

A6: this compound demonstrates potent activity against various parasites. In Leishmania species, it inhibits growth and induces ultrastructural changes in mitochondria, particularly targeting fumarate reductase. [, ] This disruption of mitochondrial function contributes to its anti-parasitic effects.

Q7: Can this compound influence T cell function?

A7: Yes, this compound inhibits ORAI1 and potassium channels (Kv1.3 and KCa3.1) in T lymphocytes. [] This inhibition suppresses IL-2 secretion and proliferation in activated T cells, highlighting its potential to modulate immune responses.

Q8: What is the molecular formula and weight of this compound?

A8: this compound has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol.

Q9: Are there any studies on the stability of this compound?

A9: Yes, this compound has shown resistance to heat degradation, maintaining its antibacterial activity even after heating at temperatures up to 121°C for 15 minutes. []

Q10: How can the solubility and bioavailability of this compound be improved?

A10: A study demonstrated that loading this compound onto hollow gold nanoparticles significantly enhanced its solubility and dissolution rate in aqueous solutions. [] This approach holds promise for improving the bioavailability of this poorly water-soluble compound.

Q11: What types of cancer cells have shown sensitivity to this compound in vitro?

A11: this compound has demonstrated in vitro anti-cancer activity against various cancer cell lines, including osteosarcoma, nasopharyngeal carcinoma, breast cancer, bladder cancer, and hepatocellular carcinoma. [, , , , ]

Q12: Has the efficacy of this compound been investigated in animal models of disease?

A12: Yes, this compound has been studied in various animal models. It protected mice from lethal Plasmodium yoelii infection, highlighting its antimalarial potential. [] In mice with lipopolysaccharide-induced mastitis, it reduced inflammation and improved blood-milk barrier integrity. [] Additionally, it suppressed tumor growth in a mouse xenograft model of colon cancer. []

Q13: Are there any clinical trials investigating the therapeutic potential of this compound?

A13: While preclinical studies have shown promising results, there is limited information available regarding clinical trials evaluating this compound. Further research is necessary to translate its preclinical findings into clinical applications.

Q14: What is the safety profile of this compound?

A14: While this compound generally exhibits low toxicity, high concentrations have been shown to be toxic to oral epithelial cells. [] Further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use and potential adverse effects.

Q15: Are there any known drug interactions with this compound?

A15: this compound can inhibit intestinal CYP3A4 and P-glycoprotein, potentially affecting the pharmacokinetics of co-administered drugs that are substrates of these proteins. [] This highlights the importance of considering potential drug interactions when using this compound.

Q16: What are the implications of this compound for drug delivery and targeting?

A16: The poor water solubility of this compound poses a challenge for its delivery and bioavailability. Strategies such as nanoparticle encapsulation, as demonstrated with hollow gold nanoparticles, are crucial for improving its solubility, dissolution, and potentially enhancing targeted delivery to specific tissues. []

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